2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, fluorophenyl, and oxo groups, as well as an acetamide moiety attached to a methylphenyl group. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, which is achieved through the condensation of appropriate starting materials such as ethyl acetoacetate and 4-fluoroaniline. The resulting intermediate is then subjected to further functionalization to introduce the ethyl and oxo groups.
The final step involves the acylation of the pyrimidine intermediate with 3-methylphenylacetyl chloride under basic conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydride to facilitate the acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-ethyl-2-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide
- 2-[4-ethyl-2-(4-bromophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide
- 2-[4-ethyl-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, particularly the presence of the fluorophenyl group. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C21H20FN3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H20FN3O2/c1-3-17-12-20(27)25(21(24-17)15-7-9-16(22)10-8-15)13-19(26)23-18-6-4-5-14(2)11-18/h4-12H,3,13H2,1-2H3,(H,23,26) |
InChI Key |
SIWRSSLTJXCOPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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